[(3,4-Dimethylphenyl)methyl](trimethyl)silane
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Overview
Description
(3,4-Dimethylphenyl)methylsilane is an organosilicon compound that features a silicon atom bonded to a trimethylsilyl group and a benzyl group substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)methylsilane typically involves the reaction of 3,4-dimethylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of (3,4-Dimethylphenyl)methylsilane follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents.
Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding silanes.
Substitution: New organosilicon compounds with different substituents on the silicon atom.
Scientific Research Applications
(3,4-Dimethylphenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its role in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and as a hydrophobic agent in coatings and sealants.
Mechanism of Action
The mechanism by which (3,4-Dimethylphenyl)methylsilane exerts its effects is primarily through its ability to form stable bonds with other organic and inorganic molecules. The silicon atom in the compound can engage in various chemical interactions, including the formation of siloxane bonds, which are crucial in many of its applications. The molecular targets and pathways involved depend on the specific reaction or application being studied.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylbenzene: Similar structure but lacks the methyl groups on the benzene ring.
Phenyltrimethylsilane: Similar structure but without the methyl groups on the benzyl group.
Dimethylphenylsilane: Contains a phenyl group and two methyl groups bonded to silicon.
Uniqueness
(3,4-Dimethylphenyl)methylsilane is unique due to the presence of both the trimethylsilyl group and the 3,4-dimethylbenzyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in synthesis and material science.
Properties
CAS No. |
62346-92-3 |
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Molecular Formula |
C12H20Si |
Molecular Weight |
192.37 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)methyl-trimethylsilane |
InChI |
InChI=1S/C12H20Si/c1-10-6-7-12(8-11(10)2)9-13(3,4)5/h6-8H,9H2,1-5H3 |
InChI Key |
PGBRHSYMFYPUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C[Si](C)(C)C)C |
Origin of Product |
United States |
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